6-Demethoxycleomiscosin A
Overview
Description
6-Demethoxycleomiscosin A is a natural compound belonging to the lignan family. It is characterized by its complex structure, which includes a pyrano[2,3-f]-1,4-benzodioxin-9-one core. This compound is known for its potential biological activities and is often isolated from various plant sources, including the herbs of Buxus sinica.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Demethoxycleomiscosin A typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the pyrano[2,3-f]-1,4-benzodioxin-9-one core: This is achieved through cyclization reactions.
Introduction of hydroxyl and methoxy groups: These functional groups are added using specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound is generally carried out through extraction and purification from plant sources. The process involves:
Extraction: Using solvents like ethanol or dichloromethane to extract the compound from plant material.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound to a high degree of purity (typically ≥95%).
Chemical Reactions Analysis
6-Demethoxycleomiscosin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
6-Demethoxycleomiscosin A has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying lignan biosynthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6-Demethoxycleomiscosin A involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Demethoxycleomiscosin A is part of a series of compounds with similar structures but different functional groups. Some similar compounds include:
Cleomiscosin A: Differing by the presence of a methoxy group.
Cleomiscosin B: Differing by the presence of additional hydroxyl groups.
6-Demethoxy-9’-deoxycleomiscosin A: Differing by the absence of a methoxy group and a hydroxyl group.
Uniqueness
Structural uniqueness: The specific arrangement of functional groups in this compound gives it unique chemical and biological properties.
Biological activity: Its specific combination of antioxidant and anti-inflammatory activities makes it a compound of interest in medicinal research.
Properties
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBUENVXULSQS-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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